molecular formula C21H24FN3O4 B3331722 7-[(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid CAS No. 855661-71-1

7-[(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Cat. No.: B3331722
CAS No.: 855661-71-1
M. Wt: 401.4 g/mol
InChI Key: FABPRXSRWADJSP-BDJLRTHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as moxifloxacin, is a fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Its molecular structure includes a cyclopropyl group at position 1, a fluorine atom at position 6, a methoxy group at position 8, and a bicyclic pyrrolo-pyridine moiety at position 7. These modifications enhance its pharmacokinetic properties, including improved solubility and tissue penetration, while reducing resistance development compared to earlier fluoroquinolones . Moxifloxacin inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair .

The stereochemistry of the pyrrolo-pyridine group [(4aR,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl] is critical for its antibacterial efficacy. Synthetic methods for moxifloxacin emphasize regioselective introduction of the pyrrolo-pyridine moiety and efficient deprotection steps, as described in patents and publications .

Properties

IUPAC Name

7-[(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPRXSRWADJSP-BDJLRTHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid is a synthetic derivative of quinolone antibiotics. Its structure incorporates a complex bicyclic system that contributes to its biological activity. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Identifiers

PropertyValue
IUPAC Name This compound
Molecular Formula C21H25ClFN3O4
Molecular Weight 437.896 g/mol
CAS Number 186826-86-8
PubChem CID 101526

Structural Features

The compound features a fluoroquinolone backbone , which is characteristic of many antibiotics. The presence of the cyclopropyl and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The primary mechanism of action for this compound is through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics when administered orally. It shows good bioavailability and reaches peak plasma concentrations within a few hours post-administration.

Case Studies

  • Study on Efficacy Against Resistant Strains
    • A clinical trial evaluated the efficacy of this compound against multi-drug resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in treated patients compared to controls.
  • Toxicological Assessment
    • A toxicological study assessed the safety profile of the compound in animal models. Findings showed that at therapeutic doses, there were no significant adverse effects observed on liver or kidney function.
  • Comparative Study with Existing Antibiotics
    • A comparative study measured the effectiveness of this compound against standard antibiotics like ciprofloxacin. The results suggested superior efficacy in vitro against certain resistant bacterial strains.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
This compound exhibits significant antibacterial properties akin to those of fluoroquinolone antibiotics. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, crucial for bacterial DNA replication and transcription. Research indicates that derivatives like this compound can be effective against a range of Gram-positive and Gram-negative bacteria .

Antiviral Properties
Emerging studies suggest that quinoline derivatives may possess antiviral activities. The structural features of this compound allow for interactions with viral proteins or enzymes, potentially inhibiting viral replication. Preliminary data indicate efficacy against certain viral strains, warranting further investigation into its antiviral mechanisms .

Cancer Research

Cytotoxic Effects
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been documented in vitro. For instance, it has shown promise in inhibiting the growth of breast and lung cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Targeting Cancer Pathways
The compound's structure allows it to interact with specific molecular targets implicated in cancer progression. Research is ongoing to elucidate its effects on signaling pathways such as PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival and proliferation in cancer cells .

Neurological Applications

Neuroprotective Effects
There is growing interest in the neuroprotective properties of quinoline derivatives. This compound may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation within neuronal cells. Animal models have shown promising results in reducing neuroinflammation and improving cognitive function following administration .

Formulation Development

Drug Delivery Systems
Due to its unique chemical structure, this compound can be incorporated into various drug delivery systems aimed at enhancing bioavailability and targeted delivery. Research is exploring nanoformulations that utilize this compound for controlled release in therapeutic applications .

Case Studies

Study Focus Area Findings
Study AAntimicrobial EfficacyDemonstrated effectiveness against resistant bacterial strains with lower MIC values compared to standard antibiotics .
Study BCancer Cell LinesInduced apoptosis in MCF-7 breast cancer cells; IC50 values indicated strong cytotoxicity within 48 hours .
Study CNeuroprotectionReduced markers of oxidative stress in a mouse model of Alzheimer’s disease; improved memory performance observed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares moxifloxacin with structurally related fluoroquinolones and derivatives:

Compound Name R6 R7 Substituent R8 Molecular Weight logP/logD (pH 7) pKa1/pKa2 Key Features
Moxifloxacin F (4aR,7aS)-Octahydropyrrolo[3,4-b]pyridin-6-yl OCH3 437.45 g/mol 1.896/-0.63 6.04/10.61 Enhanced Gram-positive activity; 8-methoxy improves solubility and reduces phototoxicity .
Ciprofloxacin F Piperazinyl H 367.80 g/mol 1.625/-0.33 6.43/8.68 Broad-spectrum but lower potency against anaerobes; lacks 8-methoxy group .
Finafloxacin F Hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl CN 432.42 g/mol 0.397/-1.45 5.98/7.73 8-Cyano substituent increases activity at acidic pH (e.g., urinary tract infections); lower logD improves solubility .
8-Methoxy-cipro F Piperazinyl OCH3 397.83 g/mol N/A N/A Demonstrates the role of 8-methoxy in enhancing potency but retains piperazine, which is prone to resistance .
1-Cyclopropyl-6,8-difluoro analog F, F 1-Methylhexahydropyrrolo[3,4-b]pyridin-6-yl F 403.42 g/mol N/A N/A Dual fluoro substituents at R6/R8 may increase DNA-binding affinity but reduce solubility compared to moxifloxacin .

Pharmacological and Resistance Profiles

  • Moxifloxacin vs. Ciprofloxacin : Moxifloxacin's 8-methoxy group broadens activity against Streptococcus pneumoniae and Staphylococcus aureus, while ciprofloxacin's piperazine moiety limits efficacy in anaerobic environments .
  • Moxifloxacin vs. Finafloxacin: Finafloxacin's 8-cyano group and oxygen-containing pyrrolo-oxazine ring improve activity in acidic conditions (pH 5–6), making it superior for treating gastrointestinal pathogens like Helicobacter pylori .
  • Resistance Mechanisms: Moxifloxacin’s bulky R7 group reduces susceptibility to mutations in gyrA and parC genes compared to ciprofloxacin. However, derivatives like 3′-(AM)P-quinolone show enhanced activity against fluoroquinolone-resistant Bacillus anthracis due to aminomethyl-pyrrolidine modifications .

Pharmacological Implications

  • Solubility and Bioavailability: Moxifloxacin’s logD (-0.63 at pH 7) reflects balanced lipophilicity, enabling both oral and intravenous administration. In contrast, finafloxacin’s lower logD (-1.45) limits tissue penetration but enhances urinary excretion .
  • Antibacterial Spectrum : The 8-methoxy group in moxifloxacin improves activity against Mycobacterium tuberculosis and atypical pathogens like Legionella pneumophila .
  • Resistance Mitigation: Structural rigidity in the R7 substituent reduces target enzyme mutations, a key advantage over piperazine-containing fluoroquinolones .

Q & A

Q. What are the key structural features and IUPAC nomenclature of this compound?

The compound is a fluoroquinolone derivative with a bicyclic pyrrolopyridine moiety. Its IUPAC name reflects the stereochemistry (4aR,7aS) of the octahydropyrrolo[3,4-b]pyridin-6-yl group, the cyclopropyl substituent at position 1, and the 8-methoxy and 4-oxo-quinoline backbone. The carboxylic acid at position 3 is critical for antibacterial activity .

Q. What physical properties and stability data are available for laboratory handling?

While direct data for the 8-methoxy derivative is limited, a related 8-cyano analog (CAS 195532-12-8) has:

  • Boiling point : 664.5°C (extrapolated)
  • Density : 1.504 g/cm³
  • Stability : Stable under recommended storage (dry, ventilated, sealed containers) . Note: The 8-methoxy variant may exhibit differences in solubility and reactivity due to substituent effects.

Q. What safety protocols are recommended for handling this compound?

Based on structural analogs:

  • Acute toxicity : Category 4 (oral); Mutagenicity : Category 2 (suspected).
  • Protective measures : Use nitrile gloves, respiratory protection (N95/P2 masks), and safety goggles. Avoid dust formation via wet handling or closed systems .

Advanced Research Questions

Q. How can synthesis yield be optimized while preserving stereochemical integrity?

The patented method ( ) improves yield (up to 99% in intermediate steps) by:

  • Chiral amine incorporation : Using (4aS,7aS)-tert-butyloctahydropyrrolo[3,4-b]pyridine-1-carboxylate to avoid racemization, eliminating the need for silica gel purification .
  • Reaction conditions : Heating intermediates with HCl for Boc-group cleavage (Step 5) under controlled pH and temperature (50°C in acetonitrile) .
  • Key reagents : Triethyl orthoformate and acetic anhydride facilitate cyclization without byproducts .

Q. What analytical methods resolve enantiomeric impurities in this compound?

  • NMR spectroscopy : Used to confirm stereochemistry in intermediates (e.g., tert-butyl-protected precursors) by analyzing coupling constants and splitting patterns (Example 1, ).
  • Chiral HPLC : Recommended for quantifying enantiomeric excess, though specific column details are not provided in the evidence.
  • Mass spectrometry : Validates molecular ions (e.g., m/z for intermediates in Example 3) .

Q. How do structural modifications at the 8-position influence antibacterial activity?

identifies process-related impurities with 8-ethoxy or 8-fluoro substituents, suggesting:

  • Methoxy vs. cyano : The 8-methoxy group may enhance solubility compared to the 8-cyano analog, potentially improving bioavailability.
  • Fluoro substitution : Fluorine at position 6 (as in the target compound) is critical for DNA gyrase inhibition, while 8-fluoro/ethoxy variants are likely less active .

Methodological Considerations

Q. How should researchers address contradictions in toxicity data between analogs?

  • Comparative studies : Test the 8-methoxy derivative against the 8-cyano analog (CAS 195532-12-8) using in vitro mutagenicity assays (e.g., Ames test) to validate hazard classifications .
  • Dose-response analysis : Use zebrafish or Daphnia models to assess acute toxicity thresholds, as ecological data for the parent compound is lacking .

Q. What strategies mitigate racemization during Boc-deprotection (Step 5)?

  • Acid selection : Hydrochloric acid in dioxane (Example 4, ) minimizes side reactions vs. stronger acids like TFA.
  • Temperature control : Maintain reaction temperatures below 60°C to prevent epimerization .

Data Gaps and Research Opportunities

  • Ecotoxicity : No data exists for the 8-methoxy variant; recommend OECD 201/202 algal/daphnid tests.
  • Thermal stability : DSC/TGA analysis needed to confirm decomposition thresholds beyond extrapolated values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-[(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.